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Compound of Interest

Compound Name: PC-046

Cat. No.: B15610826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PC-046 is a synthetically-derived, small molecule diaryl oxazole that has demonstrated

significant potential as an anti-cancer agent. Initially identified for its selective activity in tumors

with deleted in pancreas cancer locus 4 (DPC4/SMAD4), subsequent research has revealed a

multi-targeted mechanism of action.[1][2] This technical guide provides a detailed overview of

the known physical and chemical properties of PC-046, its multifaceted mechanism of action,

and relevant experimental data and protocols.

Chemical and Physical Properties
PC-046 is a white to off-white powder. Detailed chemical identifiers and properties are

summarized in the table below.
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Property Value

IUPAC Name
5-(4-methoxyphenyl)-2-(3-(3-

methoxyphenyl)pyridin-4-yl)oxazole[1][2]

CAS Number 1202401-59-9[1]

Chemical Formula C22H18N2O3[1]

Molecular Weight 358.39 g/mol [1]

Exact Mass 358.1300[1]

Elemental Analysis C, 73.73%; H, 5.06%; N, 7.82%; O, 13.39%[1]

SMILES Code
COC1=CC(C2=C(C3=NC=C(C4=CC=C(OC)C=

C4)O3)C=CN=C2)=CC=C1[1]

InChI Key CTNUOHRUVZXVHX-UHFFFAOYSA-N[1]

InChI Code

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-

17)21-14-24-22(27-21)19-10-11-23-13-

20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3[1]

Storage
Store at -20°C for up to 3 years (as powder) or

at -80°C for up to 1 year (in solvent).[3]

Shipping
Shipped under ambient temperature as a non-

hazardous chemical.[1]

Pharmacokinetic Properties
Pharmacokinetic studies in severe combined immunodeficiency (SCID) mice have highlighted

the promising drug-like properties of PC-046.
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Parameter Value Species

Oral Bioavailability 71%[1][3] SCID Mice

Plasma Half-life 7.5 hours[2][4][5] SCID Mice

Distribution Plasma and Bone Marrow[1][3] SCID Mice

Effective In Vivo Concentration >3 µM[2][4] SCID Mice

Mechanism of Action
PC-046 exhibits a dual mechanism of action, primarily acting as a microtubule destabilizing

agent and secondarily as a multi-kinase inhibitor. This multifaceted approach contributes to its

potent anti-tumor activity across various cancer types.[1][2][6]

Tubulin Binding and Microtubule Destabilization
The primary mechanism of PC-046 is the inhibition of tubulin polymerization.[1][3] By binding to

tubulin, it disrupts the dynamic instability of microtubules, which are essential for mitotic spindle

formation and cell division. This leads to an arrest of the cell cycle in the metaphase (M-phase),

ultimately inducing apoptosis.[1][3] The activity of PC-046 closely correlates with other known

tubulin destabilizing agents like vincristine and vinblastine.[1][3] An advantage of PC-046 is its

lack of cross-resistance with multi-drug resistance (MDR) mechanisms that affect other

microtubule agents.[1][7]
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PC-046 inhibits tubulin polymerization, leading to metaphase arrest.

Multi-Kinase Inhibition
In addition to its effects on microtubules, PC-046 potently inhibits several protein kinases that

are often overexpressed in human cancers, particularly pancreatic cancer.[2][8] This kinase

inhibition profile contributes to a cell cycle block in the S-phase, followed by apoptotic death

and necrosis.[2][8]
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PC-046 inhibits multiple kinases involved in cell survival pathways.

In Vitro and In Vivo Efficacy
PC-046 has demonstrated significant growth inhibitory activity in a variety of tumor types in

vitro and has shown efficacy in human tumor xenograft models in SCID mice.[1][6]

In Vitro Cytotoxicity (IC50)
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Target Cell Line IC50 Value

Tyrosine Receptor Kinase B

(TrkB)
- 13.4 µM[9][10]

Interleukin-1 Receptor-

Associated Kinase-4 (IRAK-4)
- 15.4 µM[9][10]

Proto-oncogene Pim-1 - 19.1 µM[9][10]

Pancreatic Cancer BxPC3 7.5 - 130 nM[9][10]

In Vivo Anti-Tumor Activity
In a human pancreatic cancer xenograft model using MiaPaca-2 cells, PC-046 administered

intraperitoneally at 55 mg/kg/day for 5 consecutive days resulted in an 80% reduction in tumor

growth compared to untreated controls.[2][11] The compound was also effective in xenograft

models of acute myeloid leukemia (MV-4-11), multiple myeloma (MM.1S), and prostate cancer

(DU-145).[1][6] Importantly, no myelosuppression was observed in non-tumor bearing SCID

mice at doses just under the acute lethal dose.[1][3]

Experimental Protocols
Preparation of PC-046 Solutions

For In Vitro Studies: A 50 mM stock solution of PC-046 is prepared in dimethyl sulfoxide

(DMSO).[4][8] This stock is then diluted into cell culture medium to achieve the desired

working concentrations. The final DMSO concentration in the cell culture should be

maintained at less than 0.1% to avoid solvent-induced cytotoxicity.[4][8]

For In Vivo Studies: PC-046 is formulated in a vehicle consisting of 88% DMSO, 10% Tween

80, and 2% benzyl alcohol for administration.[4][8]
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Workflow for the preparation of PC-046 for experimental use.

Pharmacokinetic Studies
Pharmacokinetic analysis in non-tumor bearing SCID mice was conducted following

intravenous administration of a single 88 mg/kg dose.[8] Plasma samples were collected at

multiple time points (0, 1, 5, 15, 30, 60, 90, 120, 240, 480, 960, and 1440 minutes) post-dosing.

[8] The concentration of PC-046 in the plasma was quantified using reversed-phase

chromatography and tandem mass spectrometry.[8]

Conclusion
PC-046 is a promising anti-cancer agent with a well-characterized chemical profile and a dual

mechanism of action targeting both microtubule dynamics and key oncogenic kinases. Its

favorable pharmacokinetic properties, including high oral bioavailability and lack of acute

myelotoxicity, combined with potent in vivo efficacy, make it an attractive candidate for further

preclinical and clinical development.[1][2] The advantages of PC-046 over existing microtubule

destabilizing agents include its ease of synthesis and lack of MDR cross-resistance.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15610826?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/6251
https://pubmed.ncbi.nlm.nih.gov/19657049/
https://pubmed.ncbi.nlm.nih.gov/19657049/
https://www.targetmol.com/compound/pc-046
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2775253/
https://www.benchchem.com/product/b1625909
https://www.researchgate.net/publication/350180883_Sonochemical_synthesis_of_polyarylated_oxazoles_as_potential_cytotoxic_agents
https://www.mdpi.com/2072-6694/13/8/1882
https://www.mdpi.com/2072-6694/13/8/1882
https://scispace.com/pdf/characterization-of-novel-diaryl-oxazole-based-compounds-as-3ynrj12v55.pdf
https://www.medchemexpress.com/pc-046.html
https://www.medchemexpress.eu/Targets/IRAK/irak/inhibitor.html?page=2
https://www.researchgate.net/figure/Antitumor-efficacy-of-PC-046-in-SCID-mice-10-10-6-MiaPaCa-2-cells-in-MatriGel-were_fig8_26719225
https://www.benchchem.com/product/b15610826#physical-and-chemical-properties-of-pc-046
https://www.benchchem.com/product/b15610826#physical-and-chemical-properties-of-pc-046
https://www.benchchem.com/product/b15610826#physical-and-chemical-properties-of-pc-046
https://www.benchchem.com/product/b15610826#physical-and-chemical-properties-of-pc-046
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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